![molecular formula C10H17N3O4 B12352505 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound known for its significant biological activity. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer and viral infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple stepsThe final steps involve the formation of the diazinane ring and deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Catalysts and reagents are selected to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the diazinane ring.
Substitution: The aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5’-Amino-2’,5’-dideoxyuridine
- 5’-Amino-2’-deoxyuridine
- 5’-NH2-2’-dU
- Uridine,5’-amino-2’,5’-dideoxy
Uniqueness
Compared to similar compounds, 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has unique structural features that enhance its biological activity. Its specific configuration and functional groups allow for more effective interaction with target enzymes and nucleic acids, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C10H17N3O4 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
Clé InChI |
ZPRWGALZJYVVAG-UNYLCCJPSA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
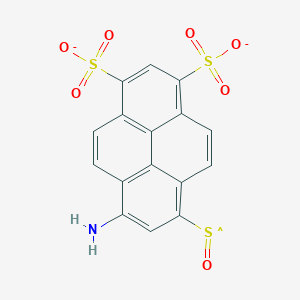
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol-4-acetate,monohydrochloride](/img/structure/B12352457.png)
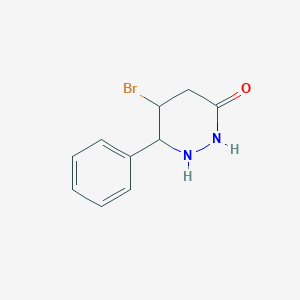
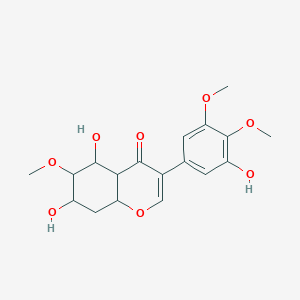
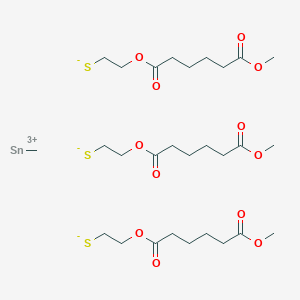
![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)
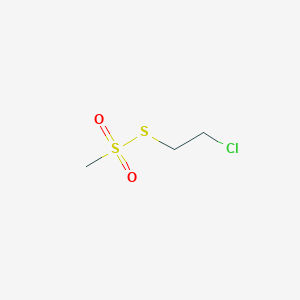
![2-Ethylhexyl[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]acetate](/img/structure/B12352486.png)
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
